Ethyl 2-(1H-pyrazol-1-YL)benzoate
Overview
Description
Ethyl 2-(1H-pyrazol-1-YL)benzoate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is a thick yellow oil .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as this compound, has been studied extensively. These ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound consists of a five-member ring with two nitrogen atoms at different positions .Scientific Research Applications
1. Supramolecular Structures
Ethyl 2-(1H-pyrazol-1-YL)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate links molecules through hydrogen bonds into a chain of edge-fused rings, indicating its potential in forming structured molecular networks (Portilla et al., 2007).
2. Spectroscopic and Theoretical Studies
Research has been conducted on the spectroscopic properties of this compound derivatives. These studies involve characterizing the vibrational spectra and geometric parameters using various spectroscopic methods, suggesting applications in material science and molecular spectroscopy (Koca et al., 2014).
3. Crystal Structure Analysis
The crystal structure of this compound derivatives has been explored, providing insights into the dihedral angles between different molecular planes and the conformation of side chains. This information is crucial in understanding the material properties and potential applications in crystallography and molecular design (Wang & Feng, 2014).
4. Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
5. Solar Cell Applications
This compound derivatives have been studied for use in polymer blend electrolytes for dye-sensitized solar cells. This research suggests their role in enhancing photovoltaic conversion efficiencies, pointing to applications in renewable energy technologies (Ganesan et al., 2018).
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKARBPILHRMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576798 | |
Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146139-53-9 | |
Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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